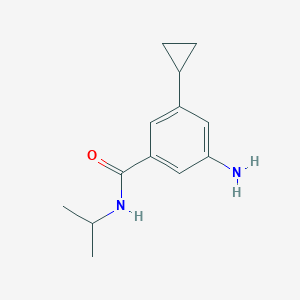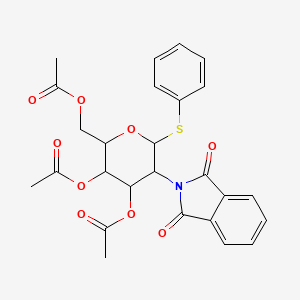![molecular formula C16H16ClFN2O2 B12074246 Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl- CAS No. 243963-33-9](/img/structure/B12074246.png)
Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl- (CAS#: 341966-03-8) belongs to the class of organic compounds known as phenol ethers. It contains an ether group substituted with a benzene ring .
- The compound’s molecular formula is C₁₁H₁₃ClFNO, and its molecular weight is 229.68 g/mol.
Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it’s likely that researchers have explored various methods to synthesize it.
- Industrial production methods would require proprietary information from manufacturers or research organizations.
Análisis De Reacciones Químicas
- Without precise data, we can discuss potential reactions based on the compound’s functional groups.
- It may undergo oxidation, reduction, substitution, and other transformations.
- Common reagents and conditions would depend on the specific reaction type.
- Major products would vary based on reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Investigating its reactivity, stability, and applications in organic synthesis.
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its potential as a drug candidate (e.g., anticancer, anti-inflammatory).
Industry: Assessing its use in materials science or as a chemical intermediate.
Mecanismo De Acción
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
- Further research would be needed to understand its molecular targets and pathways.
Comparación Con Compuestos Similares
- Similar compounds may include other amides, phenol ethers, or pyridine derivatives.
- Highlighting its uniqueness would require a comprehensive comparison, which is beyond the scope of available data.
Remember that this compound’s detailed properties and applications may emerge as more research is conducted
Propiedades
Número CAS |
243963-33-9 |
|---|---|
Fórmula molecular |
C16H16ClFN2O2 |
Peso molecular |
322.76 g/mol |
Nombre IUPAC |
3-chloro-N-[2-(4-fluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H16ClFN2O2/c1-16(2,10-17)15(21)20-13-4-3-9-19-14(13)22-12-7-5-11(18)6-8-12/h3-9H,10H2,1-2H3,(H,20,21) |
Clave InChI |
RSRNLFTYDUFCHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCl)C(=O)NC1=C(N=CC=C1)OC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)







![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)

![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)

